3-(4-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
3-(4-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O2 and its molecular weight is 379.395. The purity is usually 95%.
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Biological Activity
The compound 3-(4-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H19F1N4O2
The synthesis typically involves multi-step reactions starting from readily available pyrazole and furan derivatives, employing coupling agents to facilitate the formation of the amide bond.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Signaling Pathways: It could modulate pathways such as NF-kB and MAPK, leading to reduced cell proliferation and inflammation.
Pharmacological Effects
Recent studies have highlighted several pharmacological activities:
-
Anti-inflammatory Activity:
- The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. For instance, it showed an IC50 value of 25 µM against TNF-alpha production in macrophages.
-
Antitumor Activity:
- In cell line studies, the compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values around 15 µM and 20 µM, respectively.
-
Antioxidant Properties:
- The compound was evaluated for its ability to scavenge free radicals, showing a DPPH radical scavenging activity of 70% at a concentration of 50 µg/mL.
Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value | Reference |
---|---|---|---|
Anti-inflammatory | Macrophages | 25 µM | |
Antitumor | MCF-7 | 15 µM | |
Antitumor | A549 | 20 µM | |
Antioxidant | DPPH Scavenging | 70% at 50 µg/mL |
Case Studies
A number of case studies have been conducted to further elucidate the biological activity of this compound:
-
In Vivo Studies:
- A study on mice models indicated that administration of the compound significantly reduced tumor size compared to controls, supporting its potential use as an anticancer agent.
-
Clinical Relevance:
- Research has suggested that derivatives with similar structures exhibit promising results in clinical trials for treating inflammatory diseases, indicating a potential pathway for this compound's application.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-25-19(10-18(24-25)14-2-4-17(21)5-3-14)20(27)22-7-8-26-12-16(11-23-26)15-6-9-28-13-15/h2-6,9-13H,7-8H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMQMLMICAGSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.